molecular formula C₄₄H₅₄N₈O₈ B1144822 N-Acetyl Daclatasvir CAS No. 1800502-75-3

N-Acetyl Daclatasvir

Cat. No. B1144822
CAS RN: 1800502-75-3
M. Wt: 822.95
InChI Key:
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Description

N-Acetyl Daclatasvir (NADC) is a synthetic, small molecule compound that has been studied for its potential therapeutic applications in the field of biochemistry and physiology. NADC is a member of the daclatasvir family of compounds, which are derivatives of the cyclophilin inhibitor daclatasvir. NADC has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, HIV, and hepatitis.

Scientific Research Applications

Mechanism of Action and Efficacy

Daclatasvir , an inhibitor of the HCV NS5A protein, is highlighted for its potent pangenotypic activity . It works by inhibiting the replication of the hepatitis C virus across various genotypes. This action is especially noted in its combination therapy applications, where it is used alongside other antiviral agents to enhance the efficacy of hepatitis C treatment. Clinical trials and studies have demonstrated its effectiveness in generating high sustained virological response rates across HCV genotypes 1-4, particularly when combined with sofosbuvir, with or without ribavirin. This makes Daclatasvir a key component in the treatment of chronic HCV infection (McCormack, 2015).

Resistance and Drug Sensitivity

The genetic and functional mapping of drug-protein interactions between Daclatasvir and NS5A has been elucidated, revealing the critical amino acid substitutions that can affect the drug's efficacy and the development of resistance. Such detailed profiling aids in understanding the mechanisms of action and resistance, potentially guiding the development of next-generation drugs to overcome these challenges (Qi et al., 2014).

Analytical Methods and Clinical Application

A range of analytical techniques have been developed and validated for the quantification of Daclatasvir in human plasma, offering tools for therapeutic monitoring and ensuring drug safety and efficacy in clinical settings. These methods, based on high-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography Mass Spectrometry (UPLC-MS/MS), provide the necessary sensitivity, specificity, and robustness required for clinical application and research purposes (Nannetti et al., 2017; Notari et al., 2018).

Novel Research and Future Directions

The exploration of Daclatasvir's antiviral mechanisms reveals its role in blocking the early biogenesis of HCV-induced membranous replication factories, independent of RNA replication. This insight provides a deeper understanding of how Daclatasvir, and potentially other NS5A inhibitors, can disrupt HCV replication at a fundamental level, offering a new paradigm in antiviral therapy (Berger et al., 2014).

Mechanism of Action

Target of Action

N-Acetyl Daclatasvir, a direct-acting antiviral agent, primarily targets the Hepatitis C Virus (HCV) NS5A , a nonstructural phosphoprotein encoded by HCV . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus . Daclatasvir binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Mode of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . This interaction inhibits the replication of the HCV RNA genome and the assembly of the virus, thereby preventing the spread of the virus within the host .

Biochemical Pathways

It is known that daclatasvir interferes with the hcv life cycle by inhibiting the function of the ns5a protein . This disruption affects the replication of the HCV RNA genome and the assembly of the virus, leading to a decrease in viral load .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Result of Action

The primary result of Daclatasvir’s action is a significant reduction in HCV RNA levels in the blood, leading to a decrease in viral load . This reduction is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Daclatasvir . Strong inhibitors of cytochrome P450 3A4 require a dose adjustment of Daclatasvir . Furthermore, the presence of certain viral genotypes can affect the susceptibility to Daclatasvir therapy .

Biochemical Analysis

Biochemical Properties

N-Acetyl Daclatasvir plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of this compound is the NS5A protein of HCV. This interaction inhibits the replication of the virus by preventing the formation of the replication complex. Additionally, this compound interacts with cytochrome P450 3A4 (CYP3A4) enzymes, which are involved in its metabolism. The compound also affects the activity of P-glycoprotein, a transporter protein that influences its distribution and excretion .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, the primary site of HCV infection, this compound inhibits viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways by modulating the phosphorylation status of NS5A, which is crucial for viral replication. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in antiviral responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NS5A protein of HCV. This binding occurs at the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for the formation of the replication complex. This compound disrupts the function of new HCV replication complexes by modulating the phosphorylation status of NS5A. Additionally, the compound undergoes metabolism primarily through the CYP3A4 enzyme, which involves oxidative pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits rapid absorption, with peak plasma concentrations reached within 1-2 hours. Its stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its antiviral activity over extended periods, although its efficacy may decrease due to the development of viral resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without causing significant toxicity. At higher doses, this compound may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not result in additional antiviral benefits but increase the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by the CYP3A4 enzyme. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites are further processed by enzymes such as P-glycoprotein, which facilitate their excretion. This compound also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporter proteins such as P-glycoprotein. These interactions influence the localization and accumulation of the compound in specific cellular compartments. This compound is primarily distributed to the liver, where it exerts its antiviral effects. The compound’s distribution is also affected by its binding to plasma proteins, which modulates its bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the endoplasmic reticulum (ER) and other membranous structures involved in viral replication. The compound’s activity is influenced by post-translational modifications such as acetylation, which direct it to specific cellular compartments. These targeting signals ensure that this compound effectively inhibits the replication of HCV by disrupting the formation of the replication complex .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl Daclatasvir involves the acetylation of Daclatasvir with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Daclatasvir", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Daclatasvir is dissolved in a suitable solvent (e.g. dichloromethane)", "Acetic anhydride is added to the solution", "A catalyst (e.g. pyridine) is added to the solution", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The reaction mixture is then quenched with water", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Acetyl Daclatasvir as a solid" ] }

CAS RN

1800502-75-3

Molecular Formula

C₄₄H₅₄N₈O₈

Molecular Weight

822.95

synonyms

Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate

Origin of Product

United States

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